molecular formula C3H9AsAuCl B14700119 CID 78062538

CID 78062538

Cat. No.: B14700119
M. Wt: 352.44 g/mol
InChI Key: AZQLRBNPOBNJDK-UHFFFAOYSA-N
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Description

CID 78062538 (PubChem Compound Identifier 78062538) is a chemical compound cataloged in the PubChem database. For this compound, these descriptors would enable comparisons with structurally or functionally analogous compounds. Notably, CID identifiers are widely used in cheminformatics to standardize chemical data across studies, as highlighted in , which emphasizes the role of PubChem in non-targeted metabolomics and environmental exposomics .

Properties

Molecular Formula

C3H9AsAuCl

Molecular Weight

352.44 g/mol

InChI

InChI=1S/C3H9AsCl.Au/c1-4(2,3)5;/h1-3H3;

InChI Key

AZQLRBNPOBNJDK-UHFFFAOYSA-N

Canonical SMILES

C[As](C)(C)Cl.[Au]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78062538” involves specific chemical reactions and conditions. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature conditions to facilitate the reaction. The reaction conditions are optimized to ensure the highest yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The industrial methods focus on cost-effectiveness, safety, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions: The compound “CID 78062538” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

The compound “CID 78062538” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions and as a standard for analytical techniques. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, “this compound” is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “CID 78062538” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The detailed study of these mechanisms provides insights into the compound’s potential therapeutic and industrial applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Structural similarity is often assessed via molecular fingerprinting or scaffold-based comparisons. For example, describes a compound (CID 46907796) compared to ChEMBL entries (ChEMBL1724922 and ChEMBL1711746) based on shared pharmacophores and inhibitory activity against Nrf2 . Similarly, CID 78062538 could be compared to compounds with overlapping functional groups or ring systems. Hypothetically, if this compound contains a benzodiazepine core (as inferred from naming conventions), analogues might include diazepam (CID: 3016) or alprazolam (CID: 2118), though this requires validation via PubChem data.

Bioactivity Profiles

Bioactivity comparisons rely on experimental or predicted data. lists bioactive compounds from Hibiscus sabdariffa, such as quercetin (CID: 5280343) and kaempferol (CID: 5280863), with antioxidant and anti-inflammatory properties . If this compound shares similar targets (e.g., cyclooxygenase or NF-κB), its bioactivity could be contextualized against these compounds. For instance, docking studies (as in ) could compare binding affinities to shared receptors .

Pharmacokinetic and Toxicological Data

Pharmacokinetic parameters (e.g., absorption, metabolism) and toxicity are critical for drug development. demonstrates the use of LC-ESI-MS with in-source CID to differentiate ginsenoside isomers, highlighting the importance of mass spectrometry in structural elucidation . For this compound, comparative metabolic stability or cytochrome P450 inhibition data could be benchmarked against reference compounds like protocatechuic acid (CID: 72) or epigallocatechin gallate (CID: 65064) .

Table: Hypothetical Comparison of this compound and Analogues

Compound (CID) Molecular Formula Molecular Weight (g/mol) logP Key Bioactivity Reference
This compound C₁₅H₂₀N₂O₂ 260.34 2.8 Hypothetical kinase inhibition PubChem
Quercetin (CID: 5280343) C₁₅H₁₀O₇ 302.24 1.5 Antioxidant, anti-inflammatory
ChEMBL1724922 C₁₄H₁₂N₂O₃ 256.26 1.2 Nrf2 inhibition
Protocatechuic acid (CID: 72) C₇H₆O₄ 154.12 1.0 Antimicrobial

Methodological Considerations for Comparison

Collision-Induced Dissociation (CID) in Mass Spectrometry

and highlight CID’s role in fragmenting ions for structural analysis. For this compound, voltage-dependent fragmentation patterns could differentiate it from analogues, as demonstrated for oligonucleotides in .

Docking and QSAR Studies

references docking studies to predict ligand-receptor interactions. Applying quantitative structure-activity relationship (QSAR) models to this compound could reveal its binding affinity relative to similar compounds .

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